Thiamine bromide

Overview

Description

Thiamine bromide, also known as vitamin B1 bromide, is a water-soluble compound that plays a crucial role in the metabolism of carbohydrates. It is a derivative of thiamine, which is essential for normal growth, development, and the maintenance of proper functioning of the heart, nervous, and digestive systems. This compound is used in various applications, including dietary supplements and pharmaceuticals, to address thiamine deficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine bromide can be synthesized through the bromination of thiamine hydrochloride. The reaction involves the use of bromine or hydrobromic acid as the brominating agent. The process typically requires controlled conditions to ensure the selective bromination of the thiamine molecule.

Industrial Production Methods: In industrial settings, this compound is produced by reacting thiamine hydrochloride with bromine in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity. The resulting this compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Thiamine bromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiochrome, a fluorescent compound. This reaction is often used in analytical chemistry to quantify thiamine levels.

Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide. The reaction is typically carried out in an alkaline medium.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.

Major Products:

Oxidation: The major product of oxidation is thiochrome.

Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce thiamine hydroxide.

Scientific Research Applications

Thiamine bromide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.

Biology: this compound is studied for its role in cellular metabolism and its effects on enzyme activity.

Medicine: It is used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome. Research also explores its potential neuroprotective effects.

Industry: this compound is used in the fortification of food products and dietary supplements to prevent thiamine deficiency.

Mechanism of Action

Thiamine bromide exerts its effects by being converted into its active form, thiamine pyrophosphate, within the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions involved in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These processes are essential for energy production and the synthesis of nucleic acids and neurotransmitters.

Comparison with Similar Compounds

Thiamine Hydrochloride: Another common form of thiamine used in supplements and pharmaceuticals.

Thiamine Mononitrate: A stable form of thiamine used in food fortification.

Thiamine Pyrophosphate: The active coenzyme form of thiamine in the body.

Comparison: Thiamine bromide is unique in its bromide ion, which can influence its solubility and reactivity compared to other thiamine derivatives. While thiamine hydrochloride and thiamine mononitrate are more commonly used in food and supplements, this compound’s specific properties make it valuable in certain chemical and pharmaceutical applications.

Biological Activity

Thiamine bromide, a derivative of thiamine (vitamin B1), has garnered attention for its biological activity, particularly in the context of its antimicrobial properties, potential therapeutic applications, and effects on cellular metabolism. This article reviews the current understanding of this compound's biological activity, supported by data tables, case studies, and relevant research findings.

1. Overview of this compound

This compound is known for its role in various biochemical processes, primarily as a coenzyme in carbohydrate metabolism. It is particularly important in the decarboxylation of α-keto acids and the hexose monophosphate shunt, which are crucial for energy production. The bromide ion may enhance the solubility and bioavailability of thiamine, making it a useful compound in clinical settings.

2. Antimicrobial Activity

Recent studies have highlighted thiamine's antimicrobial properties, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 - 700 µg/mL |

| Escherichia coli | 225 - 750 µg/mL |

| Listeria monocytogenes | Effective at low concentrations |

This compound exhibits significant inhibition zones against these pathogens, indicating its potential as a natural antimicrobial agent .

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments using RAW264.7 macrophages demonstrated that thiamine significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). The concentration-dependent effect suggests that higher doses may be more effective in mitigating inflammation .

4. Cellular Metabolism Modulation

Research indicates that thiamine can influence cellular metabolism, particularly in cancer cells. A study on breast cancer cells revealed that thiamine supplementation shifted cellular metabolism from anaerobic to aerobic pathways, which could potentially reduce tumor growth rates. The effects were quantified using mitochondrial stress tests, showing increased oxygen consumption rates in treated cells compared to controls .

5. Case Studies and Clinical Applications

Case studies have illustrated the clinical relevance of this compound:

- Wernicke Encephalopathy : Thiamine deficiency is linked to neurological disorders such as Wernicke encephalopathy. In critically ill patients, thiamine supplementation (including this compound) has shown promise in preventing neurological complications associated with severe deficiency .

- Lead Toxicity : A study involving lead-exposed mice demonstrated that thiamine supplementation could alleviate oxidative stress markers and DNA damage caused by lead toxicity. The combination of vitamin C and thiamine was particularly effective in reducing liver cell apoptosis .

6. Conclusion

This compound exhibits significant biological activity through its antimicrobial effects, anti-inflammatory properties, and ability to modulate cellular metabolism. Its potential applications in clinical settings—especially concerning nutrient deficiencies and oxidative stress—underscore its importance as a therapeutic agent.

Properties

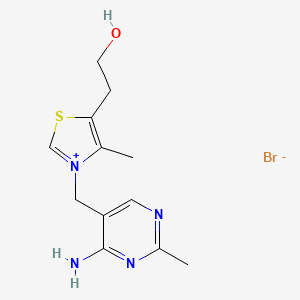

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCYCZPVXXIFSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990431 | |

| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-71-8 | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIJ7B8T57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.